Cas no 70831-55-9 ((2S)-2-aminopropyldimethylamine)

(2S)-2-aminopropyldimethylamine 化学的及び物理的性質
名前と識別子
-
- 1,2-Propanediamine, N1,N1-dimethyl-, (2S)-
- (2S)-N1,N1-dimethyl-1,2-Propanediamine
- (2S)-2-aminopropyl]dimethylamine
- (S)-N,N-Dimethyl-propane-1,2-diamine
- (S)-N1,N1-Dimethylpropane-1,2-diamine
- EN300-84875
- AT11416
- ((2S)-2-aminopropyl)dimethylamine
- AKOS026731040
- (2S)-1-N,1-N-dimethylpropane-1,2-diamine
- (S)-N1,N1-DIMETHYLPROPANE-1,2-DIAMINE
- SCHEMBL773442
- 70831-55-9
- 839-800-7
- [(2S)-2-aminopropyl]dimethylamine
- (2S)-2-aminopropyldimethylamine
-
- MDL: MFCD19204342
- インチ: InChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3/t5-/m0/s1
- InChIKey: RRQHLOZQFPWDCA-YFKPBYRVSA-N
計算された属性
- 精确分子量: 102.115698455Da
- 同位素质量: 102.115698455Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 43.3
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 29.3Ų
(2S)-2-aminopropyldimethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | AT11416-0.25/G |
(S)-N1,N1-DIMETHYLPROPANE-1,2-DIAMINE |
70831-55-9 | 95% | 0.25g |
$435 | 2023-09-19 | |
eNovation Chemicals LLC | Y1292668-250mg |
(S)-N,N-Dimethyl-propane-1,2-diamine |
70831-55-9 | 95% | 250mg |
$890 | 2024-07-28 | |
Enamine | EN300-84875-0.25g |
[(2S)-2-aminopropyl]dimethylamine |
70831-55-9 | 95% | 0.25g |
$249.0 | 2024-05-21 | |
Enamine | EN300-84875-10.0g |
[(2S)-2-aminopropyl]dimethylamine |
70831-55-9 | 95% | 10.0g |
$2394.0 | 2024-05-21 | |
eNovation Chemicals LLC | Y1292668-1g |
(S)-N,N-Dimethyl-propane-1,2-diamine |
70831-55-9 | 95% | 1g |
$2215 | 2024-07-28 | |
Enamine | EN300-84875-0.1g |
[(2S)-2-aminopropyl]dimethylamine |
70831-55-9 | 95% | 0.1g |
$174.0 | 2024-05-21 | |
AstaTech | AT11416-5/G |
(S)-N1,N1-DIMETHYLPROPANE-1,2-DIAMINE |
70831-55-9 | 95% | 5g |
$2547 | 2023-09-19 | |
eNovation Chemicals LLC | Y1292668-500mg |
(S)-N,N-Dimethyl-propane-1,2-diamine |
70831-55-9 | 95% | 500mg |
$1430 | 2024-07-28 | |
AstaTech | AT11416-1/G |
(S)-N1,N1-DIMETHYLPROPANE-1,2-DIAMINE |
70831-55-9 | 95% | 1g |
$849 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230611-1g |
(S)-N1,N1-Dimethylpropane-1,2-diamine |
70831-55-9 | 98% | 1g |
¥4695.00 | 2024-05-02 |
(2S)-2-aminopropyldimethylamine 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
(2S)-2-aminopropyldimethylamineに関する追加情報
Professional Introduction to (2S)-2-aminopropyldimethylamine (CAS No. 70831-55-9)
The compound (2S)-2-aminopropyldimethylamine, identified by the Chemical Abstracts Service Number (CAS No.) 70831-55-9, is a significant molecule in the field of chemo-biopharmaceuticals. This amine derivative has garnered attention due to its unique structural properties and potential applications in drug development and biochemical research. The stereochemistry of this compound, specifically the (2S) configuration, plays a crucial role in its interactions with biological targets, making it a subject of extensive study in medicinal chemistry.
In recent years, advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the mechanistic aspects of this compound. The< strong>(2S)-configuration imparts specific spatial and electronic properties that influence its reactivity and binding affinity. This has led to its exploration as a building block in the synthesis of more complex pharmaceutical agents. The dimethylamino group at the terminal position enhances the compound's solubility and stability, making it a versatile intermediate in organic synthesis.
Current research indicates that derivatives of< strong>(2S)-2-aminopropyldimethylamine exhibit promising activity in modulating various biological pathways. For instance, studies have shown that certain analogs can interact with enzymes involved in metabolic disorders, offering potential therapeutic benefits. The< strong>CAS No. 70831-55-9 identifier ensures unambiguous recognition and facilitates accurate literature referencing, which is essential for collaborative research endeavors.
The synthesis of< strong>(2S)-2-aminopropyldimethylamine involves sophisticated stereoselective methods, often employing chiral auxiliaries or catalysts to achieve the desired (2S) configuration. Recent innovations in asymmetric synthesis have improved yields and purity, making large-scale production more feasible. These advancements are critical for translating laboratory findings into viable pharmaceutical candidates.
In the context of drug discovery, the< strong>amine functional group present in this compound is particularly valuable. Amines are integral to many bioactive molecules and serve as key pharmacophores in numerous drugs on the market. The specific arrangement of atoms in< strong>(2S)-2-aminopropyldimethylamine allows for fine-tuning of pharmacological properties, such as potency and selectivity. This flexibility has prompted researchers to investigate its utility in developing novel treatments for conditions ranging from neurological disorders to infectious diseases.
Furthermore, the dimethylamino moiety contributes to the compound's overall lipophilicity, which is a critical parameter in drug design. Optimal lipophilicity enhances membrane permeability and bioavailability, ensuring that therapeutic agents reach their target sites effectively. By studying< strong>(2S)-2-aminopropyldimethylamine, scientists gain insights into how structural modifications can optimize these pharmacokinetic properties.
The< strong>CAS No. 70831-55-9 classification provides a standardized way to categorize and retrieve information about this compound from databases and scientific literature. This systematic approach is essential for maintaining consistency across different research groups and industries. As a result, publications involving< strong>(2S)-2-aminopropyldimethylamine contribute significantly to the body of knowledge in chemo-biopharmaceuticals.
Recent patents and patent applications highlight the commercial interest in derivatives of< strong>(2S)-2-aminopropyldimethylamine. These documents often describe novel synthetic routes and applications that expand upon its initial potential. Such intellectual property filings underscore the compound's importance as a scaffold for developing next-generation pharmaceuticals.
In conclusion, (2S)-2-aminopropyldimethylamine (CAS No. 70831-55-9) represents a fascinating subject of study with broad implications for medicinal chemistry and drug development. Its unique stereochemistry, functional groups, and synthetic accessibility make it a valuable asset in the quest for innovative therapeutic solutions. As research continues to uncover new applications for this compound, its significance within the chemo-biopharmaceutical landscape is sure to grow.
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